molecular formula C8H8N2O B183209 3-Cyano-4,6-dimethyl-2-hydroxypyridine CAS No. 769-28-8

3-Cyano-4,6-dimethyl-2-hydroxypyridine

Cat. No. B183209
CAS No.: 769-28-8
M. Wt: 148.16 g/mol
InChI Key: OCYMJCILWYHKAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04451469

Procedure details

Bergel et al [British Pat. No. 553,097, accepted May 7, 1943] shows the reaction of acetylacetone with malononitrile in ethanol in the presence of piperidine to produce 3-cyano-4,6-dimethyl-2(1H)-pyridinone (named as its 5-cyano-2,4-dimethyl-6-hydroxypyridine tautomer).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(CC(=O)C)(=[O:3])C.[C:8](#[N:12])[CH2:9][C:10]#[N:11].N1[CH2:18][CH2:17][CH2:16][CH2:15][CH2:14]1>C(O)C>[C:10]([C:9]1[C:8](=[O:3])[NH:12][C:17]([CH3:18])=[CH:16][C:15]=1[CH3:14])#[N:11]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)CC(C)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC#N)#N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CCCCC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(#N)C=1C(NC(=CC1C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.